GPR35 Inverse Agonism and Functional Potency vs. ML-145
In a 2024 study using colonic organoids from a human GPR35a-expressing transgenic mouse line, CID-2745687 (1-(3,5-dimethylpyridin-2-yl)piperazine) substantially increased gut barrier permeability, directly demonstrating functional inverse agonism at GPR35 [1]. In contrast, the structurally distinct GPR35 antagonist ML-145 exhibited a competitive mode of action and failed to effectively antagonize agonist effects in the same model systems [2]. This functional divergence is critical for researchers modeling constitutive receptor activity.
| Evidence Dimension | Functional activity (GPR35 inverse agonism vs. competitive antagonism) |
|---|---|
| Target Compound Data | Substantially increased barrier permeability in transgenic mouse colonic organoids (inverse agonist effect) |
| Comparator Or Baseline | ML-145 (competitive antagonist); unable to effectively antagonize zaprinast/cromolyn effects at rodent GPR35 |
| Quantified Difference | CID-2745687 exhibits functional inverse agonism; ML-145 is a competitive antagonist with species-specific limitations |
| Conditions | Colonic organoids from human GPR35a-expressing transgenic mice; recombinant in vitro signaling assays |
Why This Matters
This functional distinction determines whether the compound can probe constitutive GPR35 activity (CID-2745687) versus solely blocking agonist-induced responses (ML-145), directly impacting experimental design and interpretation.
- [1] Jenkins, L., et al. (2024). Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability. Journal of Biological Chemistry, 300(1), 105537. View Source
- [2] Jenkins, L., Harikumar, K. G., et al. (2013). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action. Journal of Pharmacology and Experimental Therapeutics, 347(1), 69-79. View Source
